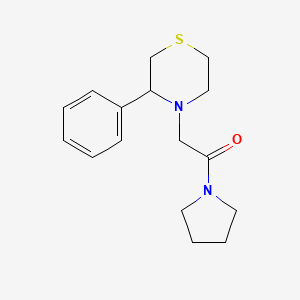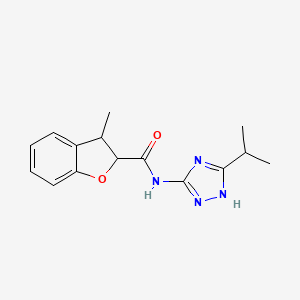![molecular formula C17H18N2OS B7594343 [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-4-ylmethanone](/img/structure/B7594343.png)
[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-4-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-4-ylmethanone, also known as MPTM, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. MPTM belongs to the class of thiomorpholine-based compounds and has been found to possess various biological activities.
作用機序
The exact mechanism of action of [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-4-ylmethanone is not fully understood. However, studies have suggested that this compound exerts its biological activities through the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Additionally, this compound has been shown to inhibit the activity of the NF-κB signaling pathway, which plays a role in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit cell proliferation and migration, which are important processes in cancer progression. Additionally, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been found to have antiviral activity by inhibiting viral replication.
実験室実験の利点と制限
[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-4-ylmethanone has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and purified. Additionally, this compound has been found to exhibit low toxicity, making it a safe compound to work with. However, one limitation of this compound is its solubility. This compound is poorly soluble in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several potential future directions for research on [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-4-ylmethanone. One area of research could focus on the development of this compound derivatives with improved solubility and potency. Additionally, further studies could investigate the mechanism of action of this compound and its effects on different signaling pathways. Furthermore, research could focus on the use of this compound in combination with other therapeutic agents to enhance its efficacy. Finally, studies could investigate the potential of this compound as a therapeutic agent for other diseases, such as viral infections and autoimmune disorders.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and antiviral activities, making it a potential candidate for cancer therapy, inflammatory diseases, and HIV infections. While there are limitations to working with this compound, such as its solubility, there are several potential future directions for research on this compound. Overall, this compound is a compound that warrants further investigation for its potential as a therapeutic agent.
合成法
[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-4-ylmethanone can be synthesized through a multistep reaction process. The first step involves the preparation of 4-methylphenyl-thiomorpholine, which is achieved by reacting 4-methylphenyl isothiocyanate with morpholine. The resulting product is then reacted with 4-chloromethylpyridine to form this compound. The final product is obtained after purification using column chromatography.
科学的研究の応用
[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-4-ylmethanone has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, this compound has been found to possess anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Furthermore, this compound has been shown to have antiviral activity against HIV, making it a potential therapeutic agent for the treatment of HIV infections.
特性
IUPAC Name |
[3-(4-methylphenyl)thiomorpholin-4-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-13-2-4-14(5-3-13)16-12-21-11-10-19(16)17(20)15-6-8-18-9-7-15/h2-9,16H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZSGUPWKWUKRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CSCCN2C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-Hydroxyphenyl)-1-[2-(5-methylfuran-2-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7594277.png)
![2-[3-(4-chlorophenyl)thiomorpholin-4-yl]-N,N-dimethylacetamide](/img/structure/B7594280.png)

![N-[2-[(2-methylpropan-2-yl)oxy]phenyl]pyrrolidine-1-carboxamide](/img/structure/B7594293.png)


![N-[1-(1-phenyltetrazol-5-yl)ethyl]-3H-benzimidazole-5-carboxamide](/img/structure/B7594313.png)
![2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide](/img/structure/B7594316.png)
![Cyclohex-3-en-1-yl-[2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]methanone](/img/structure/B7594318.png)
![2-(3,4-dihydro-2H-chromen-4-yl)-N-[1-(3-methoxypropyl)piperidin-4-yl]acetamide](/img/structure/B7594333.png)

![3-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]morpholine-4-carboxamide](/img/structure/B7594336.png)
![[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone](/img/structure/B7594351.png)